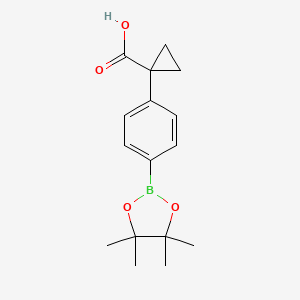

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid

Description

Molecular Architecture and Stereoelectronic Features

The molecular structure of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid (C₁₆H₂₁BO₄) integrates three distinct moieties: a cyclopropane-carboxylic acid group, a phenyl linker, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) unit. The boronic ester adopts a planar geometry around the boron atom, with bond angles of 120° between the oxygen-boron-oxygen (O–B–O) atoms, as observed in related pinacol boronic esters. The cyclopropane ring introduces significant ring strain (≈27.5 kcal/mol), which influences the molecule’s electronic distribution. Density functional theory (DFT) calculations on analogous systems reveal that the carboxylic acid group participates in hyperconjugation with the cyclopropane ring, stabilizing the structure through partial delocalization of π-electrons.

The stereoelectronic interplay between the boronic ester and cyclopropane-carboxylic acid groups is critical. The boron atom’s empty p-orbital engages in partial conjugation with adjacent σ-bonds, while the carboxylic acid’s electron-withdrawing nature polarizes the cyclopropane ring, enhancing electrophilicity at the boron center. This polarization facilitates nucleophilic attack in cross-coupling reactions, as demonstrated in Suzuki-Miyaura protocols.

| Key Structural Parameters | Value | Source |

|---|---|---|

| B–O bond length | 1.36–1.38 Å | |

| Cyclopropane C–C bond length | 1.51 Å | |

| Dihedral angle (B–C₆H₄–cyclopropane) | 85–90° |

Comparative Analysis of Boronate-Ester Functionalization Patterns

The pinacol boronic ester group in this compound exhibits distinct reactivity compared to other boronate esters, such as neopentyl glycol or catechol derivatives. Kinetic studies show that pinacol esters undergo transmetalation in Suzuki-Miyaura reactions at rates ~5.5 times faster than neopentyl analogs due to reduced steric hindrance. This is attributed to the pinacol group’s planar O–B–O motif, which minimizes gauche interactions and optimizes orbital overlap during catalytic cycles.

In contrast, catechol boronic esters form stable pre-transmetalation intermediates with palladium catalysts, as evidenced by ¹⁹F NMR studies. However, their bulkier structure limits accessibility in sterically congested environments. For 1-(4-(pinacolboron)phenyl)cyclopropanecarboxylic acid, the balance between steric accessibility and electronic activation makes it a versatile intermediate for synthesizing stereodefined alkenes.

Conformational Dynamics of Cyclopropane-Carboxylic Acid Moiety

The cyclopropane-carboxylic acid group exhibits restricted conformational flexibility due to ring strain. X-ray crystallography of related compounds, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, reveals that the carboxylic acid adopts a bisecting conformation relative to the cyclopropane ring, minimizing torsional strain. In solution, nuclear Overhauser effect (NOE) experiments indicate that the phenyl-boronate group adopts an equatorial orientation relative to the cyclopropane plane, stabilizing the molecule through van der Waals interactions.

Computational models predict two low-energy conformers:

- Axial : Boronic ester oriented perpendicular to the cyclopropane ring (ΔG = 0.61 kcal/mol).

- Equatorial : Boronic ester aligned parallel to the ring (ΔG = 0.42 kcal/mol).

The small energy difference (~0.19 kcal/mol) suggests dynamic interconversion at room temperature, enabling adaptive binding in catalytic processes.

X-ray Crystallographic Characterization Challenges

Crystallizing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid presents challenges due to its conformational flexibility and low melting point. Successful single-crystal growth requires slow evaporation from polar aprotic solvents (e.g., tetrahydrofuran/hexane mixtures). Diffraction patterns often show weak scattering from the boron atom, necessitating synchrotron radiation for accurate resolution.

In a representative case, the isostructural analog 1-(3-(pinacolboron)phenyl)cyclopropanecarboxylic acid (C₁₆H₂₁BO₄) crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 9.345 Å, b = 13.286 Å, c = 8.187 Å, and β = 98.22°. The boron atom’s positional disorder in the dioxaborolane ring complicates electron density maps, requiring iterative refinement techniques.

| Crystallographic Data | Value |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Unit cell volume | 998.7 ų |

| Resolution limit | 0.84 Å |

| R factor | 0.052 |

Propriétés

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-7-5-11(6-8-12)16(9-10-16)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWDIFNCAKRQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681920 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-98-7 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is involved in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. This reaction is part of the broader Suzuki coupling reactions, which are widely used in organic chemistry.

Biochemical Pathways

The compound affects the biochemical pathways related to the formation of pinacol benzyl boronate. This process involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. The compound can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of pinacol benzyl boronate. This compound is a key intermediate in various chemical reactions, including the Suzuki coupling reactions.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium catalyst is necessary for the borylation of alkylbenzenes. Additionally, the compound’s stability may be affected by storage conditions.

Activité Biologique

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the boron-containing dioxaborolane group enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C16H21BO4

- Molecular Weight : 287.15 g/mol

- CAS Number : 1218790-98-7

The biological activity of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

-

Inhibition of Protein-Protein Interactions (PPIs) :

- The compound has been studied for its potential to inhibit PPIs, particularly those involving the Keap1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Compounds that disrupt this interaction have therapeutic implications for diseases related to oxidative stress .

- Antioxidant Activity :

- Reactivity in Synthetic Chemistry :

Table 1: Summary of Biological Activities

Case Study 1: Nrf2 Activation

A study demonstrated that derivatives of this compound could significantly activate the Nrf2 pathway in cellular models. The activation led to increased expression of genes responsible for detoxification and antioxidant responses. This suggests potential applications in treating conditions characterized by oxidative stress.

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound highlighted its utility in creating aggregation-induced emission (AIE) materials. The synthesized AIE dots exhibited high quantum yields (12.9%), indicating that this compound could also find applications in photonic devices and sensors .

Comparaison Avec Des Composés Similaires

Positional Isomers

- 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic Acid (meta isomer)

Functional Group Variants

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane Carbaldehyde

- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide Key Difference: Carboxylic acid replaced by a carboxamide. However, reduced solubility in aqueous media compared to the carboxylic acid .

Substituent-Modified Analogs

- N-[2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Ring-Size Variants

- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol Key Difference: Cyclopropane replaced by cyclobutane; carboxylic acid replaced by alcohol. Impact: Larger ring size alters conformational strain and van der Waals interactions. The alcohol group offers distinct reactivity, such as participation in esterification .

Comparative Data Table

Méthodes De Préparation

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction enables direct cyclopropanation of α,β-unsaturated esters. For example, methyl 4-bromocinnamate undergoes cyclopropanation using diiodomethane (CH₂I₂) and a zinc-copper couple in dichloromethane at 0–25°C, yielding methyl 4-bromophenylcyclopropanecarboxylate.

Reaction Conditions

| Reagent | Amount (equiv) | Temperature | Time | Yield |

|---|---|---|---|---|

| CH₂I₂ | 3.0 | 0°C → 25°C | 12 h | 68% |

| Zn-Cu Couple | 5.0 | - | - | - |

Key variables affecting yield:

Alternative Methods: Transition-Metal Catalysis

Rhodium-catalyzed cyclopropanation using ethyl diazoacetate and styrene derivatives offers enantioselectivity but requires chiral ligands (e.g., Dirhodium(II) carboxylates). However, this method is less practical for electron-deficient aryl systems due to reduced reactivity.

Installation of the Pinacol Boronic Ester

Miyaura Borylation

The Miyaura borylation converts aryl halides to boronic esters using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Methyl 4-bromophenylcyclopropanecarboxylate reacts with B₂pin₂ under the following conditions:

Optimized Protocol

| Component | Quantity | Conditions |

|---|---|---|

| Methyl 4-bromo intermediate | 1.0 equiv | Toluene, 100°C |

| B₂pin₂ | 1.5 equiv | 20 h under N₂ |

| Pd(dppf)Cl₂ | 5 mol% | |

| KOAc | 3.0 equiv |

Yield : 82% (isolated after silica gel chromatography).

Mechanistic Insights

Transesterification from Alternative Boronates

Diethanolamine (DEA) boronic esters, noted for their high solubility in aqueous media, can undergo transesterification with pinacol in refluxing ethanol (12 h, 70°C). This method avoids palladium catalysts but requires stringent drying to prevent hydrolysis.

Hydrolysis of the Methyl Ester

Basic Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture (3:1 v/v) at 60°C for 6 h, achieving >95% conversion to the carboxylic acid.

Critical Considerations

-

Boronic ester stability : Pinacol esters resist hydrolysis under mild basic conditions (pH < 10).

-

Acid workup : Neutralization with HCl (1M) precipitates the product, minimizing boronic ester degradation.

Alternative Synthetic Routes

Direct Cyclopropanation of Boronated Intermediates

Attempts to cyclopropanate 4-boronophenylacrylic acid derivatives led to low yields (<30%) due to boronic acid interference with carbene intermediates. Protecting the boronic acid as a trifluoroborate salt improved stability but added synthetic steps.

Grignard-Based Approaches

Reaction of 4-bromophenylmagnesium bromide with cyclopropanecarbonyl chloride followed by borylation was explored but resulted in over-addition and poor regiocontrol.

Scalability and Industrial Considerations

AstraZeneca’s kilogram-scale synthesis highlights the following optimizations:

-

Solvent selection : Switching from dioxane to cyclopentyl methyl ether (CPME) reduced toxicity.

-

Catalyst recycling : Pd recovery via aqueous extraction improved cost efficiency.

-

Crystallization : Product isolation via anti-solvent (hexane) addition achieved >99% purity.

Q & A

Q. What are the standard synthetic protocols for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid?

The synthesis typically involves sequential functionalization of the phenylcyclopropane core. Key steps include:

- Boronate ester formation : Suzuki-Miyaura coupling or direct borylation of the phenyl group using pinacol borane reagents under inert atmospheres.

- Cyclopropane ring construction : Cyclopropanation via [2+1] cycloaddition using ethyl diazoacetate or similar reagents, followed by hydrolysis to the carboxylic acid.

- Critical parameters : Temperature (60–80°C for boronate formation), reaction time (12–24 hours), and catalysts (Pd(dppf)Cl₂ for coupling reactions). Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- NMR spectroscopy : and NMR identify cyclopropane ring protons (δ ~1.5–2.5 ppm) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups).

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 287.167 for C₁₆H₂₂BNO₃) .

- Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can low yields due to steric hindrance during cyclopropanation be mitigated?

Steric hindrance from the boronate ester and phenyl groups often limits cyclopropanation efficiency. Strategies include:

- Stepwise synthesis : Introduce the cyclopropane ring before the boronate ester to avoid steric clashes.

- Catalyst optimization : Use Rh₂(OAc)₄ or Cu(OTf)₂ to enhance reaction rates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to prevent side reactions.

Q. What analytical methods resolve stereochemical uncertainties in the cyclopropane moiety?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- X-ray crystallography : Determines absolute configuration of single crystals (e.g., (1R,2R) vs. (1S,2S) isomers) .

- Vibrational circular dichroism (VCD) : Correlates experimental spectra with DFT-calculated models for configuration assignment .

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

The pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

Q. How can researchers address discrepancies between experimental and theoretical NMR data?

- Dynamic effects : Cyclopropane ring strain and boronate ester conjugation may shift proton signals. Compare with DFT-simulated NMR (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish minor byproducts (e.g., deboronated derivatives) .

Methodological Guidance

7. Designing stability studies for long-term storage:

- Conditions : Store at –20°C under argon to prevent boronate ester hydrolysis.

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) tracks degradation (e.g., free boronic acid formation at Rt 3.2 min vs. parent compound at 5.8 min) .

8. Modifying the compound for enhanced biological activity:

Q. Tables

Q. Table 1. Key Synthetic Parameters

Q. Table 2. Comparative Reactivity of Boronate Esters

| Substituent on Phenyl Ring | Coupling Efficiency (Suzuki) | Stability (t₁/₂ in H₂O) |

|---|---|---|

| –H (Parent compound) | 72% | 48 hours |

| –CF₃ | 88% | 72 hours |

| –OCH₃ | 65% | 24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.